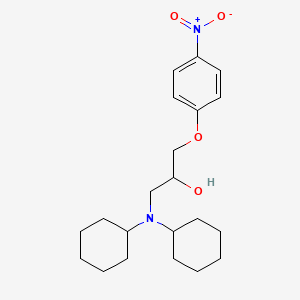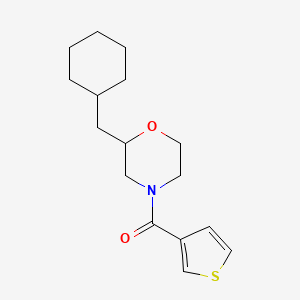
2-(cyclohexylmethyl)-4-(3-thienylcarbonyl)morpholine
説明
2-(cyclohexylmethyl)-4-(3-thienylcarbonyl)morpholine, also known as CTM, is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including cancer, cardiovascular diseases, and neurological disorders.
作用機序
The exact mechanism of action of 2-(cyclohexylmethyl)-4-(3-thienylcarbonyl)morpholine is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. In cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In cardiovascular research, this compound has been shown to activate the NO/cGMP pathway, which is involved in vasodilation and inhibition of platelet aggregation. In neurological research, this compound has been shown to modulate the NMDA receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In cardiovascular research, this compound has been shown to induce vasodilation, inhibit platelet aggregation, and reduce blood pressure. In neurological research, this compound has been shown to improve cognitive function, enhance synaptic plasticity, and protect against neurodegeneration.
実験室実験の利点と制限
One advantage of using 2-(cyclohexylmethyl)-4-(3-thienylcarbonyl)morpholine in lab experiments is its relatively low toxicity compared to other compounds. However, one limitation is its relatively low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 2-(cyclohexylmethyl)-4-(3-thienylcarbonyl)morpholine. In cancer research, further studies are needed to investigate the potential use of this compound in combination with other chemotherapeutic agents. In cardiovascular research, further studies are needed to investigate the potential use of this compound in the treatment of hypertension and thrombosis. In neurological research, further studies are needed to investigate the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound, as well as its potential side effects and toxicity.
科学的研究の応用
2-(cyclohexylmethyl)-4-(3-thienylcarbonyl)morpholine has been studied for its potential therapeutic applications in various fields. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular research, this compound has been studied for its potential use as a vasodilator and antiplatelet agent. In neurological research, this compound has been shown to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
[2-(cyclohexylmethyl)morpholin-4-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c18-16(14-6-9-20-12-14)17-7-8-19-15(11-17)10-13-4-2-1-3-5-13/h6,9,12-13,15H,1-5,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDRZTKCIDRWKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CN(CCO2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



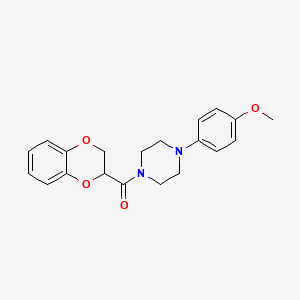
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B3982975.png)

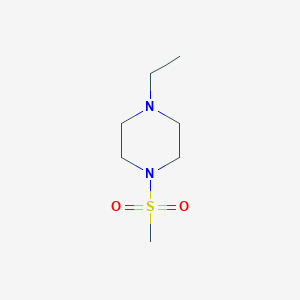
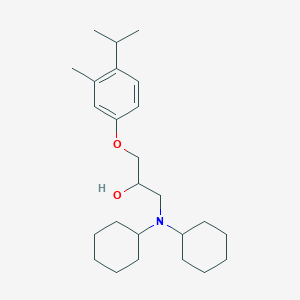
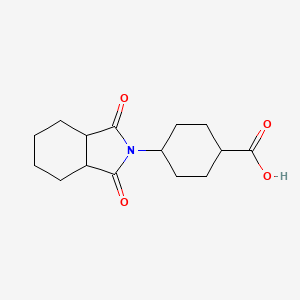

![2-(4-chlorophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate](/img/structure/B3983022.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B3983026.png)
![1-(2-naphthylsulfonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3983037.png)
![1-butyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3983038.png)
![4-{5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3983041.png)

